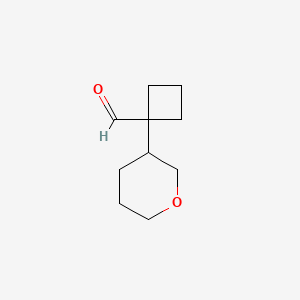
1-(Oxan-3-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-3-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂. It is characterized by the presence of a cyclobutane ring attached to an oxane ring and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutanone with oxane derivatives in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process may involve techniques such as distillation or chromatography to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-(Oxan-3-yl)cyclobutane-1-carboxylic acid.
Reduction: 1-(Oxan-3-yl)cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Oxan-3-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclobutane and oxane rings contribute to the compound’s stability and reactivity, influencing its behavior in different chemical environments.
Comparison with Similar Compounds
1-(Oxan-2-yl)cyclobutane-1-carbaldehyde: Similar structure but with the oxane ring attached at a different position.
1-(Tetrahydro-2H-pyran-2-yl)cyclobutane-1-carbaldehyde: Another structural isomer with a different ring system.
Uniqueness: 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde is unique due to the specific positioning of the oxane and cyclobutane rings, which imparts distinct chemical properties and reactivity compared to its isomers.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(oxan-3-yl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-10(4-2-5-10)9-3-1-6-12-7-9/h8-9H,1-7H2 |
InChI Key |
ZEUVLOMLZFUNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2(CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


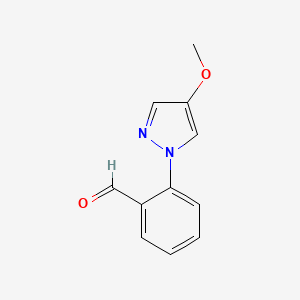

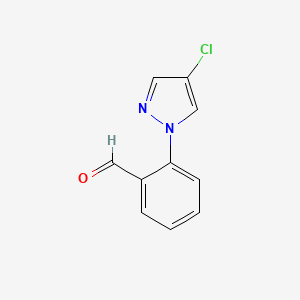
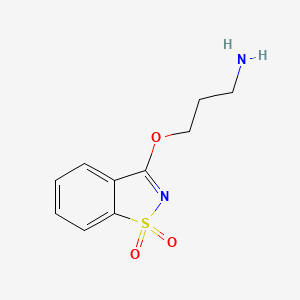
![2-[(But-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13297871.png)
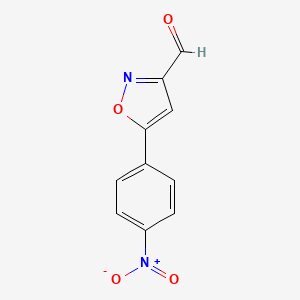
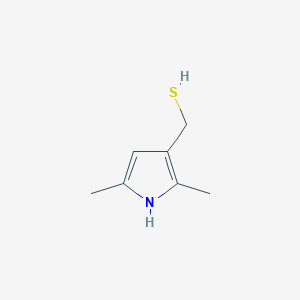

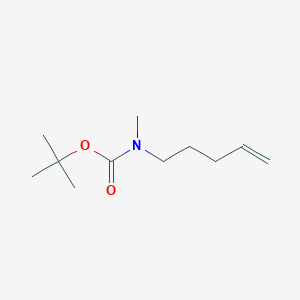
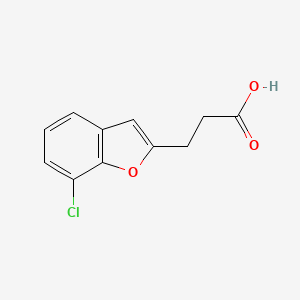
![3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine](/img/structure/B13297891.png)
![2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13297895.png)
![9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene](/img/structure/B13297906.png)

